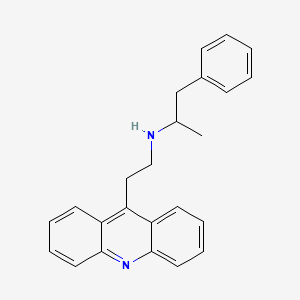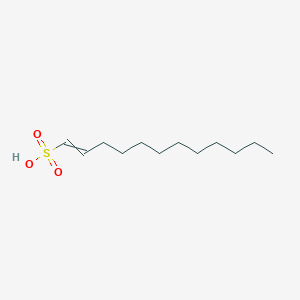
Acridorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridorex is a chemical compound with the IUPAC name N-[2-(9-acridinyl)ethyl]-1-phenyl-2-propanamine. It is an amphetamine derivative that was investigated as an anorectic agent, meaning it was studied for its potential to suppress appetite. it does not appear to have ever been marketed .
Preparation Methods
The synthesis of Acridorex involves several steps. One common method includes the reaction of acridine with ethylamine to form the intermediate compound, which is then further reacted with phenylpropanamine under specific conditions to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile .
Chemical Reactions Analysis
Acridorex undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced to form simpler amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Acridorex has been primarily studied for its potential as an anorectic agent. In scientific research, it has been used to understand the mechanisms of appetite suppression and the role of amphetamine derivatives in influencing neurotransmitter release. It has also been explored for its potential effects on the central nervous system and its interactions with norepinephrine and dopamine pathways .
Mechanism of Action
The mechanism of action of Acridorex involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in appetite suppression and increased alertness .
Comparison with Similar Compounds
Acridorex is similar to other amphetamine derivatives such as phentermine and methamphetamine. its unique structure, which includes an acridine moiety, distinguishes it from these compounds.
Similar Compounds
- Phentermine
- Methamphetamine
- Amphetamine
This compound’s unique combination of an acridine group with an amphetamine backbone makes it a compound of interest for further research and potential therapeutic applications.
Properties
CAS No. |
47487-22-9 |
|---|---|
Molecular Formula |
C24H24N2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-(2-acridin-9-ylethyl)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C24H24N2/c1-18(17-19-9-3-2-4-10-19)25-16-15-20-21-11-5-7-13-23(21)26-24-14-8-6-12-22(20)24/h2-14,18,25H,15-17H2,1H3 |
InChI Key |
SZSWKYIWACGNDZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Key on ui other cas no. |
47487-22-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)


![Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-](/img/structure/B1614978.png)




